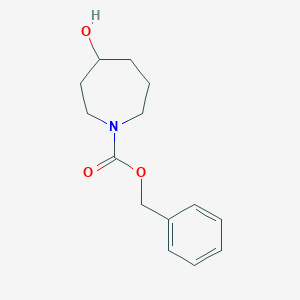

Benzyl 4-hydroxyazepane-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

benzyl 4-hydroxyazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13-7-4-9-15(10-8-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXUQWPNVHGPQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCN(C1)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659428 | |

| Record name | Benzyl 4-hydroxyazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648418-25-1 | |

| Record name | Benzyl 4-hydroxyazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl 4-hydroxyazepane-1-carboxylate chemical properties

An In-depth Technical Guide to Benzyl 4-hydroxyazepane-1-carboxylate

Introduction

This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates a seven-membered azepane ring, a hydroxyl functional group, and a benzyl carbamate (Cbz) protecting group. This unique combination of features makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly for developing novel therapeutics. The azepane core is a recognized privileged scaffold in pharmacology, and the hydroxyl group provides a crucial anchor point for further chemical modification, enabling extensive structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Chemical Identity and Molecular Structure

The fundamental identity of a chemical compound is rooted in its structure and nomenclature. This compound is systematically defined by its molecular formula and unique identifiers.

-

Chemical Name: this compound

-

Molecular Formula: C₁₄H₁₉NO₃[1]

-

Molecular Weight: 249.31 g/mol [1]

-

InChI Key: GJXUQWPNVHGPQC-UHFFFAOYSA-N[1]

The molecule's architecture consists of a saturated seven-membered nitrogen-containing ring (azepane), where the nitrogen atom is protected by a benzyloxycarbonyl group. A hydroxyl group is substituted at the C4 position of the ring.

Caption: Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various chemical and biological environments, influencing its handling, reactivity, and formulation.

| Property | Value | Reference |

| Physical Form | Oil | |

| Boiling Point | 399.2 °C | [1] |

| Density | 1.184 g/cm³ | [1] |

| Flash Point | 195.2 °C | [1] |

| Refractive Index | 1.561 | [1] |

| Polar Surface Area (PSA) | 49.77 Ų | [1] |

| LogP (XLogP3) | 2.11 | [1] |

Stability and Storage: This compound is stable under normal laboratory conditions. For long-term storage, it is recommended to keep the container tightly closed in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong acids, and bases.[3][4]

Synthesis and Manufacturing

While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in public literature, a logical and established synthetic route can be devised based on common organic chemistry principles for constructing similar heterocyclic systems. A plausible approach involves the protection of a pre-functionalized azepane ring.

The general strategy involves the N-protection of a 4-hydroxyazepane precursor using benzyl chloroformate (Cbz-Cl) under basic conditions. This method is a standard and widely used protocol for introducing the benzyloxycarbonyl (Cbz or Z) protecting group onto primary and secondary amines.

Caption: Generalized synthetic workflow for the target compound.

Exemplary Experimental Protocol:

Causality: The choice of a mild inorganic base like sodium bicarbonate or an organic base like triethylamine is crucial. It serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation without promoting side reactions like hydrolysis of the benzyl chloroformate. The solvent, typically a mixture of an organic solvent (like Dichloromethane or Ethyl Acetate) and water, creates a biphasic system that facilitates both the reaction and the subsequent workup.

-

Dissolution: Dissolve 4-hydroxyazepane (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Addition of Base: Add an aqueous solution of a mild base, such as sodium bicarbonate (approx. 2.0 eq), to the reaction mixture and cool the flask in an ice bath to 0 °C.

-

Addition of Protecting Agent: Slowly add benzyl chloroformate (Cbz-Cl, approx. 1.1 eq) dropwise to the stirred biphasic mixture, ensuring the temperature remains low.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Separate the organic layer. Wash it sequentially with dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the resulting oil via column chromatography on silica gel to obtain the pure this compound.

Spectroscopic and Analytical Characterization

Spectroscopic data is essential for confirming the identity and purity of the synthesized compound. While specific spectra are proprietary, the expected characteristics can be predicted from the molecular structure. Analytical data such as NMR, HPLC, and LC-MS are often available from commercial suppliers.[2]

-

¹H NMR: The spectrum would be complex. Key signals would include aromatic protons from the benzyl group (typically a multiplet around 7.3 ppm), a singlet for the benzylic CH₂ protons (~5.1 ppm), a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH), and a complex series of multiplets for the remaining azepane ring protons.

-

¹³C NMR: Expected signals include those for the aromatic carbons of the benzyl group, the benzylic carbon, the carbonyl carbon of the carbamate (~155 ppm), the carbon attached to the hydroxyl group (~68-72 ppm), and several signals for the other carbons of the azepane ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or, more commonly in electrospray ionization (ESI), a protonated molecular peak ([M+H]⁺) corresponding to a mass of approximately 250.14.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (around 3400 cm⁻¹), C-H stretches for aromatic and aliphatic groups, and a strong C=O stretch for the carbamate group (around 1680-1700 cm⁻¹).

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by its two main functional groups: the hydroxyl group and the Cbz-protected amine. This dual functionality is precisely what makes it a powerful synthetic intermediate.

A. Reactions of the Hydroxyl Group: The secondary alcohol is a versatile handle for introducing a wide variety of substituents. It can undergo:

-

Oxidation: To form the corresponding ketone, Benzyl 4-oxoazepane-1-carboxylate.

-

Esterification/Acylation: Reaction with carboxylic acids or acyl chlorides to form esters.

-

Etherification: To form ethers, for example, through a Williamson ether synthesis.

B. Reactions of the Cbz Protecting Group: The benzyloxycarbonyl (Cbz) group is a robust protecting group for the azepane nitrogen. Its primary utility lies in its selective removal under specific conditions, most notably catalytic hydrogenation. This unmasks the secondary amine, making it available for subsequent reactions such as amidation, alkylation, or reductive amination.

-

Deprotection (Hydrogenolysis): The Cbz group can be cleanly cleaved using H₂ gas in the presence of a palladium catalyst (e.g., Pd/C) in a solvent like methanol or ethanol. This reaction is highly efficient and yields the free secondary amine (4-hydroxyazepane), toluene, and carbon dioxide as byproducts.

Caption: Key reaction pathways for the title compound.

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient itself but rather a key intermediate. Its value lies in providing a pre-built, functionalized heterocyclic core for the synthesis of more complex drug candidates.

-

Scaffold for Novel Compounds: The azepane ring is a larger, more conformationally flexible analog of the well-known piperidine ring, which is found in countless approved drugs. This flexibility allows for the exploration of new chemical space and potentially novel interactions with biological targets.

-

SAR Exploration: The hydroxyl group at the 4-position serves as a critical point for diversification. Medicinal chemists can synthesize libraries of compounds by modifying this position to probe the structure-activity relationship of a lead compound, optimizing for potency, selectivity, and pharmacokinetic properties.[5]

-

Fragment-Based Drug Design: The molecule can be considered a "fragment" or building block that can be incorporated into larger molecules. The Cbz-protected nitrogen allows for its integration into a synthetic route, with the amine being deprotected at a later stage for coupling with another molecular fragment. This approach is common in the synthesis of inhibitors for enzymes like fatty acid amide hydrolase (FAAH) or other CNS targets.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on data for the compound and structurally similar chemicals.

-

GHS Hazard Statements:

-

GHS Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning[3]

Precautionary Measures (P-Statements):

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[3][7]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[3]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3]

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.

References

- 1. echemi.com [echemi.com]

- 2. 648418-25-1|this compound|BLD Pharm [bldpharm.com]

- 3. aksci.com [aksci.com]

- 4. fishersci.com [fishersci.com]

- 5. Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP2937341A1 - 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives and related compounds as modulators of fatty acid amide hydrolase (faah) for the treatment of anxiety, pain and other conditions - Google Patents [patents.google.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Synthesis of Benzyl 4-hydroxyazepane-1-carboxylate

This guide provides a comprehensive overview of a robust and scalable synthetic pathway for benzyl 4-hydroxyazepane-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented in two key stages: the formation of the azepane ring system via a ring expansion strategy, followed by the stereoselective reduction of a ketone intermediate. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and rationale for the chosen synthetic route.

Introduction: The Significance of the Azepane Scaffold

The azepane moiety is a seven-membered nitrogen-containing heterocycle that has garnered significant interest in pharmaceutical research. Its inherent three-dimensionality and conformational flexibility allow for novel interactions with biological targets, often leading to improved potency, selectivity, and pharmacokinetic properties compared to more common five- and six-membered ring systems. This compound, with its protected amine and hydroxyl functionality, serves as a versatile intermediate for the synthesis of a wide array of complex molecules, including potential therapeutics for various diseases.

This guide will focus on a practical and efficient two-step synthesis, commencing with the readily available N-Cbz-4-piperidone.

Overall Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the ring expansion of N-Cbz-4-piperidone to yield the key intermediate, benzyl 4-oxoazepane-1-carboxylate. The second step is the reduction of the ketone functionality to the desired secondary alcohol.

Caption: Overall two-step synthesis of this compound.

Part 1: Synthesis of Benzyl 4-oxoazepane-1-carboxylate via Ring Expansion

The formation of the seven-membered azepane ring from a six-membered piperidine precursor is a critical step. A highly effective method for this transformation is the homologation reaction using a diazoalkane, such as ethyl diazoacetate, in the presence of a Lewis acid catalyst. This approach is favored for its efficiency and has been successfully applied in large-scale industrial syntheses of similar compounds[1].

Reaction Scheme: Ring Expansion

Caption: Ring expansion of N-Cbz-4-piperidone.

Mechanistic Insights

The reaction is initiated by the activation of the carbonyl group of N-Cbz-4-piperidone by the Lewis acid, rendering it more electrophilic. The nucleophilic diazoacetate then attacks the carbonyl carbon, followed by a rearrangement and expulsion of nitrogen gas, leading to the insertion of a -CH(CO2Et) group and the formation of the seven-membered ring. Subsequent hydrolysis and decarboxylation under the reaction or workup conditions yield the desired benzyl 4-oxoazepane-1-carboxylate.

Experimental Protocol: Synthesis of Benzyl 4-oxoazepane-1-carboxylate

Materials:

-

N-Cbz-4-piperidone

-

Ethyl diazoacetate

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of N-Cbz-4-piperidone (1 equivalent) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add boron trifluoride diethyl etherate (1.2 equivalents) dropwise.

-

Stir the mixture at 0 °C for 15 minutes.

-

Slowly add a solution of ethyl diazoacetate (1.5 equivalents) in anhydrous dichloromethane to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford benzyl 4-oxoazepane-1-carboxylate as a pale yellow oil.

Data Summary: Benzyl 4-oxoazepane-1-carboxylate

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₇NO₃ | [2] |

| Molecular Weight | 247.29 g/mol | [2] |

| Appearance | Pale yellow oil | |

| Purity | >95% (typical) | [3] |

| Yield | 60-75% (typical) | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.28 (m, 5H), 5.15 (s, 2H), 3.75-3.65 (m, 4H), 2.70-2.60 (m, 2H), 2.05-1.95 (m, 2H), 1.90-1.80 (m, 2H) | (Predicted) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 209.0, 155.5, 136.5, 128.5, 128.0, 127.8, 67.2, 49.0, 43.5, 41.0, 29.0, 24.5 | (Predicted) |

Part 2: Reduction of Benzyl 4-oxoazepane-1-carboxylate to this compound

The final step in the synthesis is the reduction of the ketone to the corresponding secondary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mildness, selectivity for aldehydes and ketones, and operational simplicity[4]. The reaction is typically carried out in an alcoholic solvent such as methanol or ethanol.

Reaction Scheme: Ketone Reduction

Caption: Reduction of benzyl 4-oxoazepane-1-carboxylate.

Mechanistic Insights

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the ketone. This forms an alkoxide intermediate, which is subsequently protonated by the solvent (methanol) during the workup to yield the final alcohol product.

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzyl 4-oxoazepane-1-carboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve benzyl 4-oxoazepane-1-carboxylate (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Data Summary: this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉NO₃ | [3] |

| Molecular Weight | 249.31 g/mol | [3] |

| Appearance | Colorless to pale yellow oil or solid | |

| Purity | >97% (typical) | |

| Yield | >90% (typical) | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.38-7.27 (m, 5H), 5.14 (s, 2H), 4.00-3.90 (m, 1H), 3.65-3.45 (m, 4H), 1.95-1.75 (m, 4H), 1.70-1.50 (m, 2H) | (Predicted) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 156.0, 137.0, 128.4, 127.9, 127.7, 70.0, 67.0, 47.0, 46.5, 35.0, 34.5, 27.0 | (Predicted) |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The two-step sequence, involving a key ring expansion followed by a straightforward reduction, is amenable to scale-up and utilizes readily available starting materials and reagents. The versatility of the final product as a synthetic intermediate underscores the importance of this methodology for the advancement of medicinal chemistry and drug discovery programs.

References

An In-depth Technical Guide to Benzyl 4-hydroxyazepane-1-carboxylate (CAS: 648418-25-1)

A Core Building Block for Modern Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Benzyl 4-hydroxyazepane-1-carboxylate, a key heterocyclic building block in medicinal chemistry. The azepane scaffold, a seven-membered nitrogen-containing ring, is a recognized "privileged structure" in drug discovery, appearing in numerous approved drugs and clinical candidates. This document delves into the synthesis, characterization, and potential applications of this compound, offering a technical resource for researchers, scientists, and drug development professionals. The guide presents a plausible synthetic pathway, detailed analytical characterization, and a discussion of its utility in the design of novel therapeutics.

Introduction: The Significance of the Azepane Scaffold in Medicinal Chemistry

The azepane ring system has garnered significant attention in contemporary drug discovery due to its unique conformational flexibility and three-dimensional architecture.[1][2][3] This seven-membered saturated heterocycle offers a distinct advantage over more common five- and six-membered rings by providing access to a broader chemical space. The non-planar nature of the azepane ring allows for the presentation of substituents in precise spatial orientations, which is critical for optimizing interactions with biological targets.[2]

Azepane derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antidiabetic, and antiviral properties.[4] Notably, several FDA-approved drugs incorporate the azepane motif, underscoring its therapeutic relevance.[5] this compound, with its strategically placed hydroxyl group and a readily cleavable N-benzyloxycarbonyl (Cbz) protecting group, serves as a versatile intermediate for the synthesis of more complex azepane-based molecules. The hydroxyl functionality provides a handle for further derivatization, while the Cbz group offers robust protection of the secondary amine that can be selectively removed under mild conditions.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and analysis.

| Property | Value | Source |

| CAS Number | 648418-25-1 | [6][7] |

| Molecular Formula | C₁₄H₁₉NO₃ | [6][7] |

| Molecular Weight | 249.31 g/mol | [7] |

| Appearance | Oil | [1] |

| Boiling Point | 399.2 °C (Predicted) | [8] |

| Density | 1.184 g/cm³ (Predicted) | [8] |

| Refractive Index | 1.561 (Predicted) | [8] |

| Storage Temperature | Room Temperature | [1] |

Spectroscopic Data (Predicted)

While experimental spectra are available from commercial suppliers, the following tables provide predicted ¹H and ¹³C NMR chemical shifts and a predicted mass spectrum fragmentation pattern for reference. These predictions are based on the analysis of structurally similar compounds and standard spectroscopic principles.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.30-7.40 | m | 5H | Ar-H (Cbz) |

| 5.15 | s | 2H | -CH₂-Ph (Cbz) |

| 3.80-3.95 | m | 1H | -CH(OH)- |

| 3.40-3.60 | m | 4H | -CH₂-N-CH₂- |

| 1.60-2.00 | m | 4H | -CH₂-CH(OH)-CH₂- |

| 1.40-1.60 | m | 2H | -CH₂-CH₂-CH₂- |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| 156.0 | C=O (Carbamate) |

| 136.5 | Ar-C (Quaternary, Cbz) |

| 128.5 | Ar-CH (Cbz) |

| 128.0 | Ar-CH (Cbz) |

| 127.8 | Ar-CH (Cbz) |

| 69.0 | -CH(OH)- |

| 67.0 | -CH₂-Ph (Cbz) |

| 47.0 | -CH₂-N- |

| 46.5 | -CH₂-N- |

| 35.0 | -CH₂-CH(OH)- |

| 34.5 | -CH₂-CH(OH)- |

| 27.0 | -CH₂-CH₂-CH₂- |

Mass Spectrometry (Electron Ionization - EI):

-

Predicted Molecular Ion (M⁺): m/z 249

-

Predicted Major Fragments: m/z 91 (tropylium ion from benzyl group), m/z 108 (loss of benzyl group), m/z 158 (M - C₇H₇)

Synthesis and Purification

The synthesis of this compound can be envisioned as a multi-step process starting from readily available cyclohexanone. The following is a representative workflow based on established organic chemistry transformations.

References

- 1. US8466143B2 - Azepine derivatives as pharmaceutical agents - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. calpaclab.com [calpaclab.com]

- 8. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to Benzyl 4-hydroxyazepane-1-carboxylate: A Key Intermediate in Modern Drug Discovery

Abstract

Benzyl 4-hydroxyazepane-1-carboxylate is a pivotal heterocyclic building block in medicinal chemistry. Its unique seven-membered azepane core, combined with a strategically placed hydroxyl group and a versatile benzyl carbamate protecting group, makes it an invaluable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, proposes a robust synthetic pathway, outlines expected analytical characterization, and explores its applications in the landscape of modern drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a deep technical understanding of this compound's role and utility.

Introduction: The Significance of the Azepane Scaffold

The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, is a privileged scaffold in medicinal chemistry. Its conformational flexibility allows it to present substituents in a three-dimensional space that is often complementary to the binding sites of biological targets.[1][2] Azepane derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties.[1] Consequently, functionalized azepanes like this compound serve as critical starting materials for the synthesis of novel therapeutic agents. The hydroxyl group at the 4-position offers a convenient handle for further chemical modification, while the benzyl carbamate (Cbz) group provides stable protection for the nitrogen atom, which can be selectively removed under standard hydrogenolysis conditions.

Physicochemical and Safety Profile

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 648418-25-1 | [3] |

| Molecular Formula | C₁₄H₁₉NO₃ | [3] |

| Molecular Weight | 249.31 g/mol | [3] |

| Physical Form | Oil | |

| Density | 1.184 g/cm³ | [3] |

| Boiling Point | 399.2 °C | [3] |

| Flash Point | 195.2 °C | [3] |

| Refractive Index | 1.561 | [3] |

| InChI Key | GJXUQWPNVHGPQC-UHFFFAOYSA-N |

Safety Information: This compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Signal Word: Warning

-

Pictogram: GHS07 (Harmful/Irritant)

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

-

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of a Ketone

This protocol describes the reduction of the ketone precursor to the desired secondary alcohol. The choice of sodium borohydride is critical as it is a mild reducing agent that selectively reduces ketones in the presence of the carbamate functional group.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Benzyl 4-oxoazepane-1-carboxylate (1.0 eq). Dissolve the starting material in anhydrous methanol (approx. 0.1 M concentration) and cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Reduce the volume of methanol using a rotary evaporator.

-

Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Structural Elucidation and Characterization

The structural identity and purity of the synthesized this compound must be confirmed using modern analytical techniques. While specific spectral data is available from commercial vendors, the expected results are detailed below.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural confirmation of organic molecules.

| Proton (¹H) / Carbon (¹³C) | Predicted Chemical Shift (ppm) | Rationale |

| ¹H (Aromatic) | 7.2 - 7.4 | Protons of the benzyl group phenyl ring. |

| ¹H (Benzylic CH₂) | ~5.1 | -CH₂- protons adjacent to the carbamate oxygen and phenyl group. |

| ¹H (CH-OH) | 3.8 - 4.0 | Proton on the carbon bearing the hydroxyl group, deshielded by oxygen. |

| ¹H (Azepane Ring CH₂) | 1.5 - 3.6 | Multiple overlapping signals for the methylene protons of the azepane ring. |

| ¹³C (C=O) | ~155 | Carbonyl carbon of the carbamate. |

| ¹³C (Aromatic) | 127 - 137 | Carbons of the benzyl group phenyl ring. |

| ¹³C (Benzylic CH₂) | ~67 | Carbon of the benzylic -CH₂- group. |

| ¹³C (CH-OH) | ~70 | Carbon bearing the hydroxyl group. |

| ¹³C (Azepane Ring CH₂) | 25 - 50 | Aliphatic carbons of the azepane ring. |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) would be used to confirm the molecular weight.

-

Expected Result: The primary ion observed in positive ion mode would be the protonated molecule [M+H]⁺ at m/z ≈ 250.3.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient itself, but rather a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups.

Caption: Role as a versatile scaffold in drug synthesis.

-

N-H Functionalization: The Cbz group can be cleanly removed via catalytic hydrogenolysis (H₂ gas with a Palladium on carbon catalyst). This unmasks the secondary amine of the azepane ring, allowing for the introduction of a wide variety of substituents through reactions like amide bond formation, reductive amination, or alkylation.

-

O-H Functionalization: The hydroxyl group at the 4-position is a nucleophile that can be used for ether synthesis (e.g., Williamson ether synthesis) or ester formation. This allows for the attachment of other pharmacophores or linker groups to the azepane core.

This dual functionality makes it an ideal building block for creating libraries of compounds for structure-activity relationship (SAR) studies. For example, related diazepane carboxylate intermediates are key in the synthesis of the insomnia medication Suvorexant.[4] Similarly, piperidine-based carboxylates are used as intermediates for compounds designed to modulate targets like fatty acid amide hydrolase (FAAH) for the treatment of anxiety and pain.[5]

Conclusion

This compound represents a cornerstone intermediate for the synthesis of novel, pharmacologically relevant azepane-containing compounds. Its well-defined structure, predictable reactivity, and the strategic placement of its functional groups provide medicinal chemists with a powerful tool for navigating the complexities of drug design. Understanding its properties, synthesis, and potential applications is essential for any research program focused on leveraging the unique chemical space offered by seven-membered heterocycles.

References

- 1. Buy Benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate [smolecule.com]

- 2. 648418-25-1|this compound|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]

- 5. EP2937341A1 - 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives and related compounds as modulators of fatty acid amide hydrolase (faah) for the treatment of anxiety, pain and other conditions - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Data of Benzyl 4-hydroxyazepane-1-carboxylate

Introduction

Benzyl 4-hydroxyazepane-1-carboxylate, a key intermediate in medicinal chemistry and drug development, presents a unique structural framework combining a flexible seven-membered azepane ring, a chiral center, and the widely used carboxybenzyl (Cbz) protecting group. Accurate structural elucidation and purity assessment are paramount for its application in the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As publicly available experimental spectra for this specific molecule are limited, this document leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive interpretation for researchers and scientists in the field.

The structural integrity of synthetic intermediates is a cornerstone of reliable and reproducible drug discovery. Spectroscopic analysis provides a detailed molecular fingerprint, confirming the presence of key functional groups, the connectivity of the atomic framework, and the overall purity of the compound. For a molecule such as this compound, each technique offers a unique and complementary piece of the structural puzzle.

Molecular Structure and Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following standardized numbering scheme will be used for the atoms in this compound.

Caption: Molecular structure and numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the connectivity of a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like deuterated chloroform (CDCl₃) would exhibit distinct signals for the benzyl group protons and a more complex, overlapping set of signals for the azepane ring protons.

Experimental Protocol (¹H NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of approximately 12-16 ppm centered around 6 ppm.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Field-Proven Insights |

| ~7.30-7.40 | m | 5H | Ar-H (C11-C15) | The five protons of the monosubstituted benzene ring are expected to resonate in this region as a complex multiplet due to overlapping signals. |

| ~5.15 | s | 2H | C9-H ₂ (Benzylic) | The benzylic protons are deshielded by the adjacent oxygen and the aromatic ring, typically appearing as a sharp singlet. |

| ~3.80-4.00 | m | 1H | C4-H | This proton, attached to the carbon bearing the hydroxyl group, is expected to be a multiplet due to coupling with the protons on C3 and C5. Its chemical shift is influenced by the electronegative oxygen. |

| ~3.40-3.60 | m | 4H | C2-H ₂, C7-H ₂ | The methylene protons adjacent to the nitrogen are deshielded and will likely appear as complex multiplets due to coupling with neighboring protons and conformational effects of the seven-membered ring. |

| ~1.50-2.00 | m | 6H | C3-H ₂, C5-H ₂, C6-H ₂ | The remaining methylene protons of the azepane ring are expected to resonate in the more shielded aliphatic region as a series of overlapping multiplets. |

| ~1.80 (variable) | br s | 1H | OH | The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent. It may exchange with residual water in the solvent, leading to further broadening or disappearance. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule. Due to the symmetry of some of the groups, not all carbons will give unique signals.

Experimental Protocol (¹³C NMR)

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: 512 to 2048 scans, as the ¹³C isotope has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): A range of approximately 220-240 ppm.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Causality and Field-Proven Insights |

| ~156.0 | C8 (C =O) | The carbamate carbonyl carbon is significantly deshielded and appears in the typical range for this functional group. |

| ~136.5 | C10 (Ar C -CH₂) | The quaternary aromatic carbon attached to the benzylic group is deshielded compared to the other aromatic carbons. |

| ~128.5 | C12, C14 (Ar C H) | These two pairs of aromatic carbons are expected to have very similar chemical shifts. |

| ~128.0 | C13 (Ar C H) | The para carbon of the benzyl group. |

| ~127.8 | C11, C15 (Ar C H) | These two pairs of aromatic carbons are also expected to be nearly equivalent. |

| ~69.0 | C4 (C -OH) | The carbon bearing the hydroxyl group is deshielded due to the electronegativity of the oxygen atom.[1] |

| ~67.0 | C9 (C H₂-Ar) | The benzylic carbon is deshielded by the adjacent oxygen and aromatic ring. |

| ~48.0 | C2, C7 (C H₂-N) | The carbons adjacent to the nitrogen are deshielded. |

| ~35.0 | C3, C5 (C H₂-C4) | These carbons are in a typical aliphatic range, slightly influenced by their proximity to the C4 carbon. |

| ~28.0 | C6 | This carbon is the most shielded in the azepane ring, being furthest from the heteroatoms. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule, as different bonds vibrate at characteristic frequencies.

Experimental Protocol (IR)

-

Sample Preparation: The spectrum can be acquired on a neat sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a thin film on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Resolution: 4 cm⁻¹.

-

-

Processing: The data is presented as a plot of transmittance versus wavenumber.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality and Field-Proven Insights |

| ~3400 | Strong, Broad | O-H stretch | The broadness is due to hydrogen bonding of the alcohol group.[2] |

| ~3030 | Medium | Aromatic C-H stretch | Characteristic stretching vibration for sp² C-H bonds in the benzene ring. |

| ~2930, ~2860 | Medium-Strong | Aliphatic C-H stretch | Asymmetric and symmetric stretching of the C-H bonds in the azepane ring. |

| ~1695 | Strong | C=O stretch (carbamate) | This is a very characteristic and strong absorption for the carbamate carbonyl group.[3] |

| ~1600, ~1495 | Medium-Weak | C=C stretch (aromatic) | These absorptions are characteristic of the benzene ring. |

| ~1420 | Medium | C-N stretch | Stretching vibration of the C-N bond in the carbamate and azepane ring. |

| ~1250 | Strong | C-O stretch | Asymmetric stretching of the C-O bonds of the carbamate group. |

| ~1050 | Medium-Strong | C-O stretch (alcohol) | Stretching vibration of the C-O bond of the secondary alcohol.[2] |

| ~740, ~700 | Strong | C-H out-of-plane bend | Characteristic bending vibrations for a monosubstituted benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, typically coupled to a quadrupole or time-of-flight (TOF) analyzer.

-

Acquisition Parameters (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+).

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (for fragmentation, this can be increased).

-

-

Processing: The data is presented as a plot of relative intensity versus mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data

-

Molecular Weight: 249.31 g/mol

-

Predicted [M+H]⁺: m/z 250.14

-

Predicted [M+Na]⁺: m/z 272.12

Plausible Fragmentation Pathways

The fragmentation of this compound in the mass spectrometer is expected to proceed through several key pathways, primarily involving the labile benzyl and hydroxyl groups.

Caption: Predicted key fragmentation pathways for this compound.

-

Loss of Water (H₂O): A common fragmentation for alcohols is the loss of a water molecule, which would result in a peak at m/z 232.[4]

-

Loss of Toluene (C₇H₈): Cleavage of the benzylic C-O bond with a hydrogen rearrangement can lead to the loss of toluene, giving a fragment at m/z 158.

-

Formation of the Tropylium Cation (C₇H₇⁺): A very common and often base peak in the mass spectra of benzyl-containing compounds is the tropylium cation at m/z 91, formed by the cleavage of the benzylic C-O bond.[5]

-

Loss of the Benzyl Radical (•C₇H₇): Cleavage of the O-CH₂ bond can result in a fragment at m/z 159.

Conclusion

This in-depth technical guide provides a detailed, predictive overview of the ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for this compound. By grounding these predictions in the fundamental principles of spectroscopy and drawing parallels with well-characterized analogous structures, this document serves as a valuable resource for researchers and scientists. The provided experimental protocols offer a standardized approach to data acquisition, ensuring consistency and comparability. While predicted data is a powerful tool, it is imperative for researchers to obtain and interpret experimental data for their own samples to definitively confirm the structure and purity of this important synthetic intermediate.

References

The Azepane Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The seven-membered saturated nitrogen heterocycle, azepane, has emerged from the periphery of medicinal chemistry to become a validated and highly valuable scaffold in modern drug discovery.[1][2][3] Its inherent three-dimensionality, conformational flexibility, and capacity for diverse substitution patterns provide a unique platform for the design of novel therapeutics with finely tuned pharmacological profiles.[3][4] This technical guide offers a comprehensive exploration of the azepane scaffold, delving into its fundamental physicochemical properties, strategic synthetic methodologies, and extensive applications across a spectrum of therapeutic areas. We will dissect the structure-activity relationships that govern its biological effects and provide practical, field-proven insights for its successful incorporation into drug design programs. More than 20 drugs containing the azepane scaffold have received FDA approval, underscoring its therapeutic significance.[5]

The Azepane Advantage: Physicochemical and Conformational Rationale

The utility of the azepane ring in drug design is rooted in its distinct structural features, which differentiate it from more common five- and six-membered nitrogen heterocycles.

-

Three-Dimensionality and Escape from Flatland: The non-planar nature of the azepane ring allows for the creation of molecules with greater three-dimensional complexity.[3] This is a critical attribute in modern drug discovery, as it facilitates more specific and nuanced interactions with the intricate topographies of biological targets, often leading to improved potency and selectivity.

-

Conformational Flexibility: The seven-membered ring of azepane is conformationally mobile, capable of adopting multiple low-energy conformations. This flexibility can be advantageous, allowing a molecule to adapt its shape to optimize binding within a receptor pocket.[6][7] Judicious substitution on the azepane ring can also be employed to bias the conformational equilibrium towards a specific, biologically active conformation, thereby enhancing potency.[4]

-

Versatility in Substitution: The azepane scaffold offers multiple points for substitution, enabling the systematic exploration of structure-activity relationships (SAR). This allows medicinal chemists to modulate key drug-like properties, including solubility, lipophilicity, metabolic stability, and target affinity.

Strategic Synthesis of the Azepane Core and its Derivatives

The construction of the azepane ring system can be achieved through a variety of synthetic strategies. The choice of method is often dictated by the desired substitution pattern and the stereochemical requirements of the target molecule.

Ring Expansion Strategies

A common and effective approach to azepane synthesis involves the expansion of more readily available five- or six-membered ring precursors.

-

Beckmann Rearrangement: This classical reaction transforms a cyclohexanone oxime into a seven-membered lactam (caprolactam), a key intermediate for the synthesis of various azepane derivatives. This method is particularly useful for accessing N-unsubstituted or N-alkylated azepanes.

-

Piperidine Ring Expansion: Diastereomerically pure azepane derivatives can be prepared with excellent stereoselectivity and regioselectivity through the ring expansion of piperidines.[8] This strategy offers precise control over the stereochemistry of the final product.[8]

Cyclization Strategies

Intramolecular cyclization of linear precursors is another powerful tool for the construction of the azepane scaffold.

-

Reductive Amination: The intramolecular reductive amination of a linear amino-aldehyde or amino-ketone can efficiently forge the seven-membered ring. This method is amenable to a wide range of functional groups.

-

Dieckmann Condensation: An intramolecular Dieckmann condensation of a suitably substituted pimelic acid derivative can be used to construct the azepane-2,4-dione scaffold, a versatile intermediate for further functionalization.[9][10]

Experimental Protocol: Stereoselective Synthesis of an Azepane-2,4-dione Derivative

The following protocol outlines a diastereoselective Dieckmann condensation approach to synthesize a chiral azepane-2,4-dione derivative.[9]

Step 1: Synthesis of the Chiral Pimelic Acid Derivative

-

Start with a commercially available chiral amino acid (e.g., (S)-glutamic acid).

-

Protect the amino group (e.g., with a Boc group).

-

Elongate the carbon chain through standard organic transformations (e.g., homologation, cross-coupling) to obtain the corresponding chiral pimelic acid diester.

Step 2: Intramolecular Dieckmann Condensation

-

To a solution of the chiral pimelic acid diester (1 equivalent) in an anhydrous aprotic solvent (e.g., toluene), add a strong base (e.g., sodium hydride, 1.1 equivalents) at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the chiral azepane-2,4-dione derivative.

Therapeutic Applications of the Azepane Scaffold

The versatility of the azepane scaffold is reflected in its broad range of pharmacological activities. Azepane-containing compounds have been investigated and approved for a multitude of diseases.[2][5]

Oncology

The azepane motif is present in a number of potent anti-cancer agents that target various aspects of cancer cell biology.

-

Kinase Inhibition: The natural product (-)-balanol, which features an azepane ring, is a potent ATP-competitive inhibitor of protein kinase C.[4] This has inspired the development of numerous synthetic azepane-based kinase inhibitors for the treatment of various cancers.[4]

-

PTPN2/PTPN1 Inhibition: Small molecule inhibitors of protein tyrosine phosphatases PTPN2 and PTPN1 containing an azepane scaffold have emerged as a promising approach to enhance T-cell anti-tumor immunity.[11]

Central Nervous System (CNS) Disorders

The azepane scaffold has been particularly impactful in the development of drugs for CNS disorders.

-

Anticonvulsants: Several azepine and azepane derivatives have demonstrated significant anticonvulsant activity.[12]

-

Anti-Alzheimer's Disease: Azepane-based compounds have been designed as inhibitors of β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.[3][5]

Other Therapeutic Areas

The therapeutic reach of the azepane scaffold extends to a variety of other disease areas:

-

Antidiabetic Agents: Tolazamide, an oral blood glucose-lowering drug for type 2 diabetes, contains an azepane substructure.[4]

-

Antihistamines: The potent, second-generation histamine antagonist Azelastine features an azepane ring.[4]

-

Antimicrobial Agents: Azepane derivatives have shown promise as antibacterial and antifungal agents.[5]

Structure-Activity Relationships (SAR) and Data-Driven Design

Systematic exploration of the SAR of azepane derivatives is crucial for optimizing their therapeutic potential. The following table summarizes key SAR insights for selected azepane-based compounds.

| Compound Class | Target | Key Structural Features for Activity | Reference |

| Azepane Sulfonamides | 11β-HSD1 | Substitution at the 4-position of the azepane ring is critical for potent inhibition. | [13] |

| Bicyclic Azepanes | NET, DAT, SERT | N-benzylation of the azepane ring is crucial for activity. cis-fused ring systems are generally more potent than trans-fused systems. | [14] |

| Azepane-2,4-diones | PARP-1 | The presence of a spirocyclic cyclohexane ring fused to the azepine core enhances inhibitory activity. | [10] |

Visualizing Key Pathways and Workflows

Diagram 1: General Synthetic Strategies for Azepane Scaffolds

Caption: Key synthetic routes to the azepane core.

Diagram 2: Mechanism of Action of Azepane-Based BACE1 Inhibitors

Caption: Inhibition of amyloid-β production by azepane BACE1 inhibitors.

Conclusion and Future Perspectives

The azepane scaffold has firmly established itself as a privileged structure in medicinal chemistry, with a proven track record of producing successful therapeutics. Its unique combination of three-dimensionality, conformational flexibility, and synthetic tractability ensures its continued relevance in the pursuit of novel drugs. Future research will undoubtedly focus on the development of more efficient and stereoselective synthetic methods to access novel azepane analogs. Furthermore, a deeper understanding of the interplay between azepane conformation and biological activity, aided by computational modeling, will pave the way for the rational design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The azepane scaffold is not merely a building block but a dynamic tool that will continue to shape the future of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Introduction: The Azepane Scaffold as a Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Azepane Compounds

The seven-membered nitrogen-containing heterocycle, azepane, has firmly established itself as a privileged scaffold in medicinal chemistry. Its significance is underscored by its presence in over 20 FDA-approved drugs and a multitude of bioactive natural products.[1] The unique structural properties of the azepane ring—notably its inherent three-dimensionality and conformational flexibility—provide a versatile framework for drug designers.[2][3] This allows for the strategic placement of substituents in three-dimensional space, enabling the fine-tuning of a compound's pharmacological profile to optimize potency, selectivity, and pharmacokinetic properties.

Azepane derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-Alzheimer's, antimicrobial, and anticonvulsant properties.[1][4][5] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a deep dive into the structure-activity relationships (SAR) that govern the efficacy of azepane-based compounds. We will move beyond a mere cataloging of derivatives to explore the causal relationships between molecular structure, conformation, and biological function, grounded in field-proven insights and authoritative references.

The Conformational Dynamics of the Azepane Ring: A Foundation for Activity

The non-planar, flexible nature of the seven-membered azepane ring is not a liability but a critical feature that dictates its biological activity.[2] Unlike rigid aromatic systems, the azepane core can adopt several low-energy conformations, with the twist-chair and chair forms being the most prevalent.[6] The specific conformation a substituted azepane adopts can profoundly influence how it presents its pharmacophoric features to a biological target, thereby affecting binding affinity and efficacy.

Computational modeling and NMR spectroscopy have revealed that the energy barrier for interchange between these conformations is generally low.[7] However, strategic substitution can be employed to bias the conformational equilibrium towards a single, bioactive conformation.

Causality in Conformer Control: The rationale for controlling conformation is to reduce the entropic penalty upon binding. A flexible molecule must "freeze" into a specific conformation to fit into a binding pocket, which is energetically unfavorable. By pre-organizing the molecule into its bioactive shape, binding affinity can be significantly enhanced.

Fluorination has emerged as a particularly effective strategy for this purpose. The introduction of a single fluorine atom can effectively bias the azepane ring towards one major conformation.[8] This is a more potent conformational lock than hydroxylation, although multiple fluorinations may lead to more complex and less predictable outcomes.[7]

Caption: Key low-energy conformations of the azepane ring.

Decoding the Structure-Activity Relationship: Key Therapeutic Targets

The versatility of the azepane scaffold is evident in the diverse range of biological targets it can be engineered to inhibit. Below, we analyze the SAR for several key classes of azepane-based inhibitors.

Protein Kinase B (PKB/Akt) Inhibitors

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[3][9] The natural product (-)-balanol, which features an azepane core, served as the starting point for the development of potent PKB inhibitors.[10]

An initial lead compound, an ester-containing azepane derivative, showed high potency (IC₅₀ = 5 nM for PKB-α) but was found to be unstable in plasma, rendering it unsuitable as a drug.[10][11]

Rational Design in Action: To overcome this metabolic liability, structure-based design was employed. The labile ester linkage was replaced with a robust amide isostere.[11] This bioisosteric replacement not only conferred plasma stability but also maintained high potency (IC₅₀ = 4 nM for PKB-α), demonstrating a successful optimization strategy.[10][11] X-ray crystallography studies revealed that the benzoyl moiety of these inhibitors occupies the adenine region of the ATP-binding pocket, forming crucial hydrogen bonds.[12]

| Compound | Linker Moiety | PKB-α IC₅₀ (nM) | PKA IC₅₀ (nM) | Plasma Stability | Reference |

| Lead (1) | Ester | 5 | 4 | Unstable | [10],[9] |

| Optimized (4) | Amide | 4 | 3 | Stable | [10],[9] |

Monoamine Transporter Inhibitors

Azepane derivatives have shown significant promise in targeting neuropsychiatric disorders. A recent study identified a chiral bicyclic N-benzylated azepane as a potent inhibitor of the norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters.[13]

The SAR study revealed several key insights:

-

N-Benzylation is Crucial: The free diamine was inactive, while N-benzylation at the azepane ring conferred strong inhibitory activity.[13]

-

Stereochemistry Dictates Potency: The (R,R)-enantiomer was a potent NET inhibitor (IC₅₀ = 60 nM), while the (S,S)-enantiomer was approximately 26-fold less active.[13]

-

Aromatic Substitution Modulates Potency and Selectivity: Halogen substitution on the benzyl ring significantly impacted activity. A meta-chloro or meta-bromo substituent strongly increased potency against NET, DAT, and SERT, highlighting a clear path for further optimization.[13]

| Compound | Aromatic Substitution | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | Reference |

| (R,R)-1a | None | 60 | 230 | 250 | [13] |

| (R,R)-analog | p-Chloro | >1000 | >1000 | >1000 | [13] |

| (R,R)-analog | m-Chloro | ~40 | ~150 | ~100 | [13] |

| (R,R)-analog | o-Chloro | ~50 | ~200 | ~150 | [13] |

Gamma-Secretase Inhibitors for Alzheimer's Disease

Gamma-secretase is a key enzyme in the production of amyloid-β peptides, making it a prime target for Alzheimer's disease therapeutics.[3][14] A series of 5,5-dimethyl-2-oxo-azepane derivatives were developed as potent gamma-secretase inhibitors. However, these initial compounds suffered from high metabolic clearance.[14]

Bioisosteric Replacement for ADME Improvement: The key insight in this series was the replacement of the metabolically vulnerable gem-dimethyl group with a bioisosteric gem-difluoro group. This substitution successfully overcame the metabolic instability without sacrificing potency, leading to the identification of orally active compounds.[14]

Key Experimental Workflows for Azepane SAR Studies

A robust SAR campaign relies on the interplay between chemical synthesis to generate molecular diversity and biological assays to evaluate activity.

Synthetic Strategy: A Generalized Workflow

The synthesis of functionalized azepanes is crucial for exploring the chemical space around a lead compound.[15] Methods like ring expansion of piperidines or dearomative ring expansion of nitroarenes provide efficient access to the core scaffold.[15][16] A typical workflow for generating a library of analogs for an SAR study is depicted below.

Caption: Generalized workflow for an azepane SAR study.

Experimental Protocol: In Vitro Kinase Assay (ELISA-based)

This protocol is adapted from the methodology used to evaluate azepane-based PKB inhibitors.[11]

Objective: To determine the in vitro inhibitory activity (IC₅₀) of test compounds against a target kinase.

Materials:

-

Target kinase (e.g., PKB-α)

-

Biotinylated substrate peptide

-

96-well streptavidin-coated plates

-

Phospho-specific antibody conjugated to Horseradish Peroxidase (HRP)

-

ATP solution

-

TMB substrate

-

Stop solution (e.g., 1M H₂SO₄)

-

Assay buffer

-

Test compounds dissolved in DMSO

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to the wells of the 96-well plate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme or no ATP).

-

Kinase Reaction Initiation: Add the kinase, biotinylated substrate peptide, and ATP to the wells to start the reaction.

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

Washing: Wash the plate to remove unbound reagents. The biotinylated substrate will remain bound to the streptavidin-coated plate.

-

Antibody Binding: Add the HRP-conjugated phospho-specific antibody to each well. This antibody will only bind to the phosphorylated substrate. Incubate to allow binding.

-

Washing: Wash the plate again to remove unbound antibody.

-

Signal Development: Add TMB substrate to each well. The HRP enzyme will convert TMB into a blue-colored product.

-

Reaction Quenching: Stop the reaction by adding the stop solution, which will turn the color to yellow.

-

Data Acquisition: Read the absorbance of each well at 450 nm using a plate reader.

-

Data Analysis: Plot the absorbance against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol is a standard method for assessing cell viability and the cytotoxic potential of anticancer compounds.[3]

Objective: To determine the concentration of an azepane compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

-

Cancer cell line (e.g., HCT-116)

-

Complete growth medium

-

96-well cell culture plates

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 5,000 cells/well) and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the azepane compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the IC₅₀ value.

Signaling Pathways and Future Outlook

Understanding the molecular context in which these compounds operate is paramount. For instance, the azepane-based PKB inhibitors function within the PI3K/Akt pathway, a central hub for cell survival signals.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of azepane-based compounds.

The azepane scaffold is far from being fully exploited. The ongoing development of novel synthetic methodologies will continue to provide access to new, structurally complex derivatives.[15] Future research will likely focus on enhancing selectivity, improving pharmacokinetic profiles, and exploring novel biological targets. The rich SAR data already available provides a robust foundation for the data-driven design of the next generation of azepane-based therapeutics.

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Medicinal Chemistry Studies against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational Regulation of Substituted Azepanes through Mono‐, Di‐, and Trifluorination [ouci.dntb.gov.ua]

- 8. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Protocol for the Selective Synthesis of Benzyl 4-hydroxyazepane-1-carboxylate

An Application Note for Medicinal and Process Chemists

Abstract

This application note provides a detailed, reliable, and scalable experimental protocol for the synthesis of Benzyl 4-hydroxyazepane-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through the selective reduction of the corresponding ketone, Benzyl 4-oxoazepane-1-carboxylate, using sodium borohydride. This document offers a step-by-step methodology, explains the chemical principles behind key procedural choices, outlines critical safety precautions, and details analytical methods for product validation. The protocol is designed for researchers, scientists, and drug development professionals seeking a robust method for producing this key intermediate.

Introduction: The Strategic Importance of the Azepane Scaffold

Saturated heterocyclic scaffolds are privileged structures in modern drug discovery, providing three-dimensional diversity that is essential for optimizing ligand-receptor interactions. The azepane ring, a seven-membered nitrogen-containing heterocycle, is a core component of numerous biologically active compounds. The functionalization of this ring at various positions allows for the fine-tuning of pharmacological properties.

The target molecule, this compound, incorporates two key features: a hydroxyl group at the 4-position, which serves as a handle for further synthetic elaboration, and a benzyloxycarbonyl (Cbz or Z) group protecting the ring nitrogen. The Cbz group, first introduced by Max Bergmann and Leonidas Zervas in 1932 for peptide synthesis, is a cornerstone of amine protection chemistry.[1][2] Its utility stems from its ability to render the amine nucleophilically and basicly inert, while being stable to a wide range of reaction conditions.[3][4] Crucially, it can be cleanly removed under specific conditions, most commonly via catalytic hydrogenolysis, liberating the free amine.[1][4]

This protocol details a highly efficient and selective synthesis beginning with the commercially available Benzyl 4-oxoazepane-1-carboxylate.[5][6] The chosen method, a sodium borohydride-mediated reduction, is favored for its operational simplicity, mild reaction conditions, and excellent chemoselectivity, as it reduces the ketone without affecting the Cbz protecting group.

Reaction Scheme:

Materials and Reagents

All reagents should be of ACS grade or higher and used as received unless otherwise noted.

| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Supplier Example | Notes |

| Benzyl 4-oxoazepane-1-carboxylate | 83621-33-4 | 247.29 | Sigma-Aldrich | The starting material (SM). |

| Sodium borohydride (NaBH₄) | 16940-66-2 | 37.83 | Sigma-Aldrich | Water-reactive solid. Handle with care.[7] |

| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 | Fisher Scientific | Reaction solvent. |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | VWR | Extraction solvent. |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | Used in aqueous work-up. |

| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | - | Used in aqueous work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Acros Organics | Drying agent. |

| Acetone | 67-64-1 | 58.08 | VWR | Used to quench the reaction. |

| Silica Gel | 7631-86-9 | 60.08 | SiliCycle Inc. | For column chromatography (230-400 mesh). |

| Deuterated Chloroform (CDCl₃) | 865-49-6 | 120.38 | Cambridge Isotope | For NMR analysis. |

Health & Safety Precautions

This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.

-

Sodium Borohydride (NaBH₄): Highly hazardous. It is a water-reactive solid that releases flammable hydrogen gas upon contact with water or protic solvents like methanol.[7][8] It is also corrosive and toxic if ingested or absorbed through the skin.[7] Always handle in a moisture-free environment where possible and add it slowly and in portions to protic solvents to control the reaction rate.[9]

-

Methanol (MeOH): Flammable and toxic. Avoid inhalation and skin contact.

-

Ethyl Acetate (EtOAc): Flammable liquid with an irritating vapor.

Waste Disposal: All organic waste must be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate. The aqueous waste from the work-up should be neutralized before disposal. Unreacted sodium borohydride must be fully quenched before the reaction mixture is processed for work-up.

Detailed Experimental Protocol

This protocol is based on a 5.0 g scale of the starting material.

Step 1: Reaction Setup and Dissolution

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Benzyl 4-oxoazepane-1-carboxylate (5.0 g, 20.22 mmol, 1.0 equiv.).

-

Add anhydrous methanol (100 mL) to the flask.

-

Stir the mixture at room temperature until the starting material is fully dissolved.

-

Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

Application Scientist's Note: Cooling the reaction to 0 °C is a critical control measure. The reaction between sodium borohydride and the ketone is exothermic, as is the reaction of the hydride with the methanol solvent. Maintaining a low temperature ensures selectivity, minimizes potential side reactions, and moderates the rate of hydrogen gas evolution.[7]

Step 2: Reduction with Sodium Borohydride

-

While maintaining the temperature at 0 °C, add sodium borohydride (1.15 g, 30.33 mmol, 1.5 equiv.) to the stirred solution.

-

Crucially, add the NaBH₄ in small portions over a period of 15-20 minutes. You will observe gas evolution (H₂).

-

Once the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

Application Scientist's Note: Using a slight excess (1.5 equivalents) of NaBH₄ ensures the complete conversion of the starting ketone. A portion-wise addition is mandatory for safety and control.[9]

Step 3: Reaction Monitoring

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Prepare a TLC plate (silica gel) and spot the starting material (a solution in EtOAc), a co-spot (starting material and reaction mixture), and the reaction mixture.

-

Develop the plate using a mobile phase of 40% Ethyl Acetate in Hexanes.

-

Visualize the plate under a UV lamp (254 nm) and then by staining with potassium permanganate solution.

-